3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-15-13-18(26)19(21(27)25(15)11-12-28-3)20(16-5-4-6-17(22)14-16)24-9-7-23(2)8-10-24/h4-6,13-14,20,26H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFWZPTGDGDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)F)N3CCN(CC3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, also referred to as compound 897735-24-9, is a synthetic organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H28FN3O3
- Molecular Weight : 389.5 g/mol
- CAS Number : 897735-24-9
The compound's biological activity is primarily attributed to its interaction with various cellular targets. It has been observed to inhibit certain enzymes and pathways that are crucial in cancer proliferation and other diseases.
Target Enzymes
- Poly(ADP-ribose) polymerase (PARP) : Similar compounds have shown significant inhibition of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of these enzymes can lead to increased sensitivity of cancer cells to chemotherapy .
- Carbonic Anhydrase : Compounds related to this structure have demonstrated inhibitory effects on carbonic anhydrase, suggesting potential applications in treating conditions influenced by this enzyme.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related piperazine derivatives can induce apoptotic cell death and inhibit the proliferation of cancer cells with specific mutations (e.g., BRCA1/2) .
Antimicrobial Effects
Compounds structurally similar to this compound have been evaluated for antimicrobial properties, showing effectiveness against a range of pathogens. This suggests a dual potential for both anticancer and antimicrobial applications.
Study 1: Antiproliferative Activity
A study focused on the synthesis and evaluation of Mannich bases, including our compound, demonstrated significant anticancer properties. The results indicated that certain derivatives had high selectivity and potency against cancer cell lines, making them promising candidates for further development in oncology.
Study 2: Enzyme Inhibition Profile
In a comparative analysis of various compounds, the inhibition of carbonic anhydrase was assessed. The findings revealed that some derivatives exhibited strong inhibitory effects, suggesting their potential use in therapeutic strategies targeting enzyme-related disorders.
Data Table: Summary of Biological Activities
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related studies suggest favorable absorption characteristics and bioavailability profiles for similar structures. Further research is required to establish detailed pharmacokinetic parameters such as half-life, metabolism, and excretion routes.
Comparison with Similar Compounds
a) 3-((3-Chlorophenyl)(4-Methylpiperazin-1-yl)Methyl)-4-Hydroxy-1-(2-Methoxyethyl)-6-Methylpyridin-2(1H)-one
- Key Difference : Chlorine replaces fluorine at the phenyl position.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce binding affinity to targets sensitive to steric hindrance but enhance lipophilicity (higher logP) .
- Biological Relevance : Chlorinated analogs are often associated with prolonged half-lives but may increase toxicity risks .
b) 2-[4-(4-Fluorophenyl)Piperazin-1-yl]-6-Methylpyrimidin-4(3H)-one
- Key Differences :
- Pyrimidin-4(3H)-one core instead of pyridin-2(1H)-one.
- Piperazine directly linked to the fluorophenyl group.
- Impact: The pyrimidinone core may alter hydrogen-bonding patterns, affecting target selectivity. The absence of a hydroxymethyl bridge reduces molecular flexibility .
- Reported Activity: Pyrimidinone derivatives show moderate kinase inhibition but lower anti-inflammatory potency (e.g., IC₅₀ > 20 μM in LPS-induced inflammation models) compared to pyridinone analogs .
Piperazine-Containing Heterocycles from Patent Literature
a) 2-(3-Fluoro-4-Methylphenyl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one
b) 4-(Thiophen-2-yl)Butan-1-one Derivatives with 4-Methylpiperazine
- Key Differences: Arylpiperazine linked to a ketone side chain instead of a hydroxypyridinone core.
- Impact : The ketone group introduces electrophilic reactivity, which may increase off-target effects. The thiophene moiety enhances π-stacking but reduces metabolic stability .
Anti-Inflammatory Pyridazinone Analogues
2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-one
- Key Differences: Pyridazin-3(4H)-one core instead of pyridin-2(1H)-one. No piperazine or methoxyethyl substituents.
- Reported Activity: IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation, suggesting that pyridinone cores with optimized substituents (e.g., 4-hydroxy and 4-methylpiperazine) could achieve greater potency .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
